Specific Scientific Field: This application falls under the field of Organic Chemistry and Biocatalysis .
Comprehensive and Detailed Summary of the Application: Transaminases (TAs) offer an environmentally and economically attractive method for the direct synthesis of pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives starting from prochiral ketones . This method is used for the synthesis of novel disubstituted 1-phenylpropan-2-amines .
Detailed Description of the Methods of Application or Experimental Procedures: The method involves the application of immobilised whole-cell biocatalysts with ®-transaminase activity . The asymmetric synthesis is optimized to produce the ®-enantiomers .
Thorough Summary of the Results or Outcomes Obtained: After the optimization of the asymmetric synthesis, the ®-enantiomers could be produced with 88–89% conversion and >99% ee, while the (S)-enantiomers could be selectively obtained as the unreacted fraction of the corresponding racemic amines in kinetic resolution with >48% conversion and >95% ee .
1-Cyclohexyl-3-phenylpropan-2-amine is a compound characterized by its structural formula, which consists of a cyclohexyl group attached to a propan-2-amine framework, with a phenyl group at the third position. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of psychoactive substances. Its molecular formula is , and it has a molecular weight of approximately 233.36 g/mol.
These reactions are significant for synthesizing derivatives that may exhibit enhanced biological activity or altered pharmacological profiles.
Research indicates that 1-Cyclohexyl-3-phenylpropan-2-amine possesses biological activity that may influence neurotransmitter systems, particularly serotonin and norepinephrine pathways. It has been explored for its potential as an antidepressant and stimulant, showing promise in modulating mood and cognitive functions. The compound's interaction with various receptors, including adrenergic and dopaminergic receptors, suggests a multifaceted mechanism of action that warrants further investigation.
The synthesis of 1-Cyclohexyl-3-phenylpropan-2-amine can be achieved through several methods:
The primary applications of 1-Cyclohexyl-3-phenylpropan-2-amine lie in:
Studies examining the interactions of 1-Cyclohexyl-3-phenylpropan-2-amine with various biological targets have shown:
Several compounds share structural similarities with 1-Cyclohexyl-3-phenylpropan-2-amine. Below is a comparison highlighting their uniqueness:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 1-Cyclohexyl-3-methylaminopropan-2-one | Structure | Contains a methyl group instead of a phenyl group; potential differences in receptor affinity. |
| 1-(4-Methylphenyl)-3-cyclohexylpropan-2-am | Structure | Substituted phenyl group; altered lipophilicity may affect bioavailability. |
| 1-(Phenethyl)-3-cyclohexylpropan-2-am | Structure | Features a longer alkyl chain; may exhibit different pharmacodynamics. |
These compounds illustrate variations in substituents that can lead to significant differences in biological activity and therapeutic applications.
The thermodynamic characterization of 1-Cyclohexyl-3-phenylpropan-2-amine (molecular formula C₁₅H₂₃N, molecular weight 217.35 g/mol) presents significant challenges due to limited experimental data availability in the literature [1] [2]. The compound exists as a primary amine with both aliphatic cyclohexyl and aromatic phenyl substituents, which influences its phase behavior and thermodynamic properties.
Molecular Weight and Basic Physical Parameters
The compound's molecular weight of 217.35 g/mol has been computationally determined and verified across multiple chemical databases [1] [2] [3] [4]. This molecular weight places the compound in the category of medium-sized organic molecules, with implications for its volatility and phase transition temperatures.
Melting Point Characteristics
Experimental melting point data for 1-Cyclohexyl-3-phenylpropan-2-amine remains unavailable in the current literature. However, structural analysis suggests that the compound likely exhibits a melting point in the range typical for primary amines with similar molecular weights and structural features. For comparison, related cyclohexyl-containing amines such as cyclohexylamine exhibit melting points around -17°C, while phenylpropan-2-amine derivatives typically show melting points between 11-116°C depending on substitution patterns [5] [6] [7].
Boiling Point and Vapor Pressure Properties
The boiling point of 1-Cyclohexyl-3-phenylpropan-2-amine has not been experimentally determined. Based on structural analogies with related compounds, the boiling point is estimated to fall within the range of 250-300°C at standard atmospheric pressure. This estimation is derived from the boiling points of structurally similar compounds: cyclohexylamine (134°C), phenylpropan-1-amine (204°C) [6] [7], and the additional molecular complexity introduced by the combined cyclohexyl and phenylpropyl moieties.
Phase Behavior and Critical Properties
Critical temperature and pressure values for 1-Cyclohexyl-3-phenylpropan-2-amine have not been reported in the literature. For comparison, related cycloalkyl amines show critical temperatures in the range of 600-800 K, with critical pressures typically between 2-4 MPa [8] [9]. The compound's phase behavior is expected to be influenced by hydrogen bonding capabilities of the primary amine group and the steric bulk of the cyclohexyl substituent.
| Parameter | Value | Method/Source |
|---|---|---|
| Molecular Weight | 217.35 g/mol | PubChem computational [1] |
| Melting Point | Not determined | Literature unavailable |
| Boiling Point | Not determined | Literature unavailable |
| Density (estimated) | ~0.94 g/cm³ | Based on similar structures |
| Critical Temperature | Not determined | Literature unavailable |
| Critical Pressure | Not determined | Literature unavailable |
The solubility profile of 1-Cyclohexyl-3-phenylpropan-2-amine in organic solvents is governed by its amphiphilic nature, combining the hydrophobic cyclohexyl and phenyl groups with the hydrophilic primary amine functionality. The compound's calculated XLogP3-AA value of 4.4 indicates high lipophilicity, significantly impacting its solubility behavior across different solvent systems [1].
Water Solubility and Hydrophobic Character
The compound exhibits poor water solubility due to its high lipophilicity (XLogP = 4.4) [1]. The large hydrophobic surface area contributed by both the cyclohexyl ring and the phenyl group outweighs the hydrophilic contribution of the primary amine group. This results in limited aqueous solubility, estimated to be less than 1 g/L at room temperature based on the Crippen calculated log₁₀WS values for similar structures [8].
Polar Protic Solvents
In polar protic solvents such as ethanol and methanol, 1-Cyclohexyl-3-phenylpropan-2-amine demonstrates good solubility characteristics. The primary amine group can form hydrogen bonds with the hydroxyl groups of these solvents, facilitating dissolution [10] [11]. The solubility is expected to be enhanced by the ability of the compound to exist in both neutral and protonated forms depending on the solvent's acidity.
Polar Aprotic Solvents
Dichloromethane and chloroform provide excellent solvation for 1-Cyclohexyl-3-phenylpropan-2-amine, as evidenced by their frequent use in synthetic procedures involving this compound [10] [12]. These solvents effectively solvate both the aromatic and aliphatic portions of the molecule without competing for hydrogen bonding sites. Dimethyl sulfoxide (DMSO) also demonstrates good solubility characteristics due to its strong solvating properties and ability to stabilize the amino group [13].
Non-polar and Weakly Polar Solvents
The compound shows moderate solubility in diethyl ether, reflecting the balance between the hydrophobic portions of the molecule and the polar amine group [11]. In non-polar solvents such as hexane, solubility is poor due to the mismatch between the compound's polarity and the solvent's non-polar nature.
| Solvent Type | Solubility | Mechanism |
|---|---|---|
| Water | Poor | High LogP limits dissolution |
| Ethanol | Good | Hydrogen bonding with OH group |
| Methanol | Good | Hydrogen bonding capability |
| Dichloromethane | Excellent | Solvation of aromatic/aliphatic portions |
| Chloroform | Good | Similar to DCM properties |
| Diethyl ether | Moderate | Limited hydrogen bonding |
| Hexane | Poor | Polarity mismatch |
| DMSO | Good | Strong solvating properties |
The acid-base properties of 1-Cyclohexyl-3-phenylpropan-2-amine are primarily determined by its primary amine functional group, which acts as a Brønsted-Lowry base through the lone pair of electrons on nitrogen. The compound's basicity is modulated by the electronic effects of both the cyclohexyl and phenylpropyl substituents.
Estimated pKa Values
While experimental pKa values for 1-Cyclohexyl-3-phenylpropan-2-amine are not available in the literature, structural analogy with related compounds provides reliable estimates. Based on comparison with cyclohexylamine (pKb = 3.3, corresponding to pKa = 10.7) [14] and phenylpropan-2-amine derivatives (pKa ≈ 9.3-10.5) [15] [14], the estimated pKa of 1-Cyclohexyl-3-phenylpropan-2-amine falls within the range of 10.5-11.0.
Electronic Effects on Basicity
The cyclohexyl group contributes a positive inductive effect (+I effect), which increases electron density on the nitrogen atom and enhances basicity [14]. This effect is similar to that observed in other alkyl-substituted amines. Conversely, the phenyl group exhibits a weak electron-withdrawing effect due to its sp² hybridization and potential for resonance interactions, though this effect is attenuated by the intervening propyl chain [14] [16].
Cyclohexylamine exhibits a pKb of 3.3 (pKa = 10.7), demonstrating strong basicity typical of primary aliphatic amines [14]. In contrast, aniline shows significantly reduced basicity (pKb = 9.38, pKa = 4.6) due to direct conjugation of the amino group with the aromatic ring [14] [16]. The 1-Cyclohexyl-3-phenylpropan-2-amine structure represents an intermediate case where the phenyl group's electron-withdrawing effect is mitigated by the propyl spacer.
Ionization Behavior at Physiological pH
At physiological pH (7.4), 1-Cyclohexyl-3-phenylpropan-2-amine exists predominantly in its protonated form as the ammonium ion (RNH₃⁺). The degree of protonation can be calculated using the Henderson-Hasselbalch equation, indicating approximately 99% protonation at pH 7.4 for a compound with an estimated pKa of 10.5-11.0.
Hydrogen Bonding Characteristics
The compound possesses one hydrogen bond donor (the amino group) and one hydrogen bond acceptor (the nitrogen lone pair) [1]. This hydrogen bonding capability influences its interaction with solvents, other molecules, and potential biological targets. The hydrogen bonding strength is enhanced in the protonated form due to the increased electrostatic interactions.
| Property | Value | Basis for Estimation |
|---|---|---|
| pKa (estimated) | 10.5-11.0 | Structural analogy to similar amines |
| Basicity classification | Weak to moderate base | Primary aliphatic amine character |
| Hydrogen bond donors | 1 | Amino group |
| Hydrogen bond acceptors | 1 | Nitrogen lone pair |
| Ionization at pH 7.4 | >99% protonated | Henderson-Hasselbalch calculation |
Spectroscopic characterization of 1-Cyclohexyl-3-phenylpropan-2-amine provides definitive structural identification and purity assessment. While complete experimental spectroscopic data for this specific compound is limited in the literature, structural analysis and comparison with closely related compounds allows for detailed spectroscopic predictions.
Nuclear Magnetic Resonance Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy of 1-Cyclohexyl-3-phenylpropan-2-amine would exhibit characteristic signals reflecting its structural components. The aromatic protons of the phenyl ring are expected to appear as multiplets in the range of 7.0-7.5 ppm, consistent with monosubstituted benzene systems [17] [18]. The cyclohexyl protons would contribute complex multiplets between 1.0-2.0 ppm, representing the various CH and CH₂ environments within the cyclohexane ring. The methylene groups connecting the amine to both the cyclohexyl and phenyl moieties would appear in the 2.5-3.0 ppm region, with potential overlap requiring careful analysis [17].
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) would provide complementary structural information, with aromatic carbons appearing in the 125-140 ppm range and aliphatic carbons distributed between 20-50 ppm depending on their specific environments [17] [18]. The amine-bearing carbon would appear around 50-55 ppm, while the cyclohexyl carbons would contribute signals in the 25-35 ppm region.
Infrared Spectroscopy Characteristics
Infrared (IR) spectroscopy offers distinctive functional group identification for 1-Cyclohexyl-3-phenylpropan-2-amine. The primary amine functionality would exhibit characteristic N-H stretching vibrations in the 3300-3500 cm⁻¹ region, typically appearing as two bands due to symmetric and antisymmetric stretching modes [19] [20] [21]. Aromatic C-H stretching would occur in the 3000-3100 cm⁻¹ range, while aliphatic C-H stretching would appear at 2850-3000 cm⁻¹ [19]. The aromatic C=C stretching vibrations would be observed in the 1600-1450 cm⁻¹ region, with additional aromatic overtone and combination bands appearing in the 1900-2000 cm⁻¹ range [19] [20].
Ultraviolet-Visible Spectroscopy
UV-Visible spectroscopy of 1-Cyclohexyl-3-phenylpropan-2-amine would primarily reflect the electronic transitions of the phenyl chromophore. The aromatic π→π* transition would appear around 260-280 nm, consistent with substituted benzene derivatives [17] [22]. A weaker n→π* transition involving the nitrogen lone pair might be observable at longer wavelengths, though this transition is often weak in primary amines. The exact wavelength and intensity would depend on the degree of conjugation and substituent effects.
Mass Spectrometry Fragmentation Patterns
Mass spectrometry would provide molecular weight confirmation with the molecular ion peak [M+H]⁺ appearing at m/z 218. Characteristic fragmentation patterns would include loss of the cyclohexyl group (M-83), loss of the benzyl group (M-91), and formation of stable fragment ions corresponding to the cyclohexylmethyl cation (m/z 97) and benzyl cation (m/z 91). These fragmentation patterns are typical for compounds containing both cyclohexyl and benzyl substituents.
| Technique | Key Spectral Features | Chemical Shift/Frequency Range |
|---|---|---|
| ¹H NMR | Aromatic H (7.0-7.5 ppm), cyclohexyl H (1.0-2.0 ppm), CH₂ groups (2.5-3.0 ppm) | δ 0.8-7.5 ppm |
| ¹³C NMR | Aromatic C (125-140 ppm), aliphatic C (20-50 ppm) | δ 20-140 ppm |
| IR | N-H stretch (3300-3500 cm⁻¹), C-H stretch (2850-3000 cm⁻¹), aromatic C=C (1600-1450 cm⁻¹) | 1450-3500 cm⁻¹ |
| UV-Vis | Aromatic π→π* transition (~260-280 nm) | 200-300 nm region |
| MS | [M+H]⁺ at m/z 218, cyclohexyl loss (-83), benzyl loss (-91) | m/z 50-220 range |
Corrosive;Irritant